molecular formula C16H27NO4S B602956 [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine CAS No. 1246821-73-7

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine

Cat. No.: B602956
CAS No.: 1246821-73-7
M. Wt: 329.5g/mol
InChI Key: PKIUSQMABFDBOV-UHFFFAOYSA-N
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Description

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a benzenesulfonamide core with various functional groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of Functional Groups:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an antibacterial or antifungal agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of new pharmaceuticals.
  • Explored for its therapeutic effects in various diseases.

Industry:

  • Used in the production of specialty chemicals.
  • Employed in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

  • N-(3-hydroxypropyl)-4,5-dimethyl-2-(butyloxy)benzenesulfonamide
  • N-(3-hydroxypropyl)-4,5-dimethyl-2-(hexyloxy)benzenesulfonamide
  • N-(3-hydroxypropyl)-4,5-dimethyl-2-(methoxy)benzenesulfonamide

Uniqueness:

  • The presence of the pentyloxy group provides unique hydrophobic properties, influencing its solubility and interaction with biological membranes.
  • The combination of hydroxypropyl and dimethyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.

Properties

CAS No.

1246821-73-7

Molecular Formula

C16H27NO4S

Molecular Weight

329.5g/mol

IUPAC Name

N-(3-hydroxypropyl)-4,5-dimethyl-2-pentoxybenzenesulfonamide

InChI

InChI=1S/C16H27NO4S/c1-4-5-6-10-21-15-11-13(2)14(3)12-16(15)22(19,20)17-8-7-9-18/h11-12,17-18H,4-10H2,1-3H3

InChI Key

PKIUSQMABFDBOV-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCCCO

Origin of Product

United States

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